molecular formula C15H13BrO2 B1275718 4-Bromo-4'-ethoxybenzophenone CAS No. 351003-30-0

4-Bromo-4'-ethoxybenzophenone

Cat. No.: B1275718
CAS No.: 351003-30-0
M. Wt: 305.17 g/mol
InChI Key: CTFATYIGPWOEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-4’-ethoxybenzophenone is an organic compound with the molecular formula C15H13BrO2. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a bromine atom and an ethoxy group. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4’-ethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of 4-bromoacetophenone with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-4’-ethoxybenzophenone may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts acylation process, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4’-ethoxybenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products:

    Substitution: Products depend on the nucleophile used (e.g., 4-amino-4’-ethoxybenzophenone).

    Reduction: 4-Bromo-4’-ethoxybenzyl alcohol.

    Oxidation: 4-Bromo-4’-ethoxybenzoic acid.

Scientific Research Applications

4-Bromo-4’-ethoxybenzophenone has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It is employed in the development of advanced materials, such as polymers and liquid crystals.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-ethoxybenzophenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine and ethoxy substituents can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

    4-Bromo-4’-methoxybenzophenone: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Chloro-4’-ethoxybenzophenone: Similar structure but with a chlorine atom instead of a bromine atom.

    4-Bromo-4’-hydroxybenzophenone: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness: 4-Bromo-4’-ethoxybenzophenone is unique due to the presence of both bromine and ethoxy substituents, which can significantly influence its chemical reactivity and biological activity. The ethoxy group provides increased lipophilicity compared to the methoxy or hydroxy groups, potentially enhancing its ability to penetrate biological membranes.

Properties

IUPAC Name

(4-bromophenyl)-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFATYIGPWOEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399063
Record name 4-Bromo-4'-ethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-30-0
Record name Methanone, (4-bromophenyl)(4-ethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-4'-ethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.